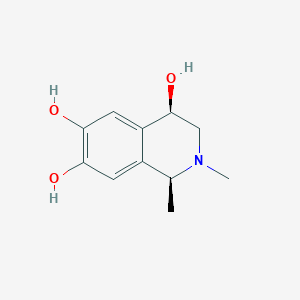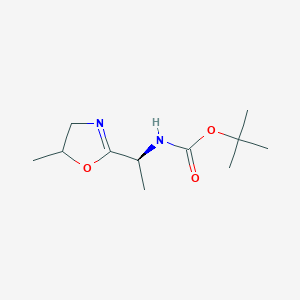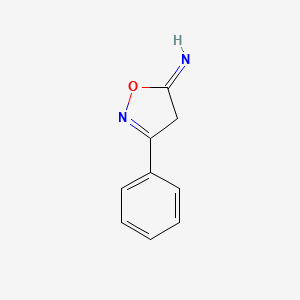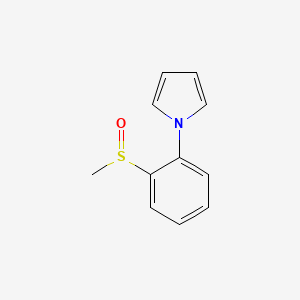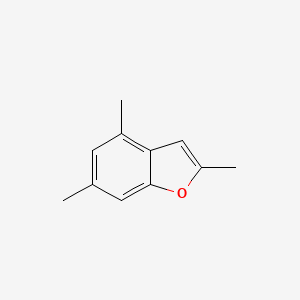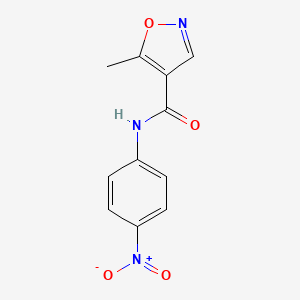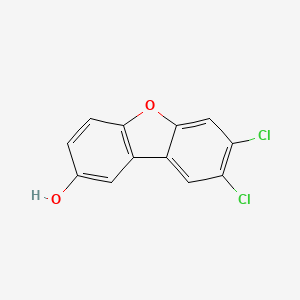
7,8-Dichloro-2-dibenzofuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-2-dibenzofuranol is a chlorinated dibenzofuran compound, belonging to the class of polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule. This compound is known for its industrial and environmental significance, often found as an impurity in various chlorinated products and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-2-dibenzofuranol typically involves the chlorination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound is not common due to its classification as an industrial by-product and pollutant. It is primarily produced in small quantities as an unwanted impurity during the manufacturing of other chlorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dichloro-2-dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dibenzofuran quinones.
Reduction: Formation of less chlorinated dibenzofurans.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Aplicaciones Científicas De Investigación
7,8-Dichloro-2-dibenzofuranol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Mecanismo De Acción
The primary mechanism of action of 7,8-Dichloro-2-dibenzofuranol involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA sequences, leading to the activation of various genes. The binding of this compound to the aryl hydrocarbon receptor can result in altered gene expression and subsequent biological effects .
Comparación Con Compuestos Similares
- 6,7-Dichloro-2-dibenzofuranol
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Comparison: 7,8-Dichloro-2-dibenzofuranol is unique due to its specific chlorination pattern at the 7 and 8 positions. This structural feature influences its chemical reactivity and interaction with biological targets. Compared to other similar compounds, this compound exhibits distinct toxicological properties and environmental behavior .
Propiedades
Número CAS |
74423-77-1 |
|---|---|
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
7,8-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-4-8-7-3-6(15)1-2-11(7)16-12(8)5-10(9)14/h1-5,15H |
Clave InChI |
QFXILFJMBHEURG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
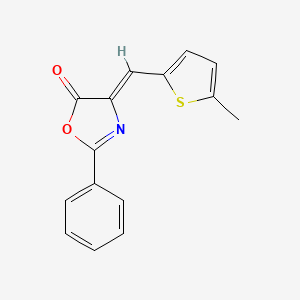
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
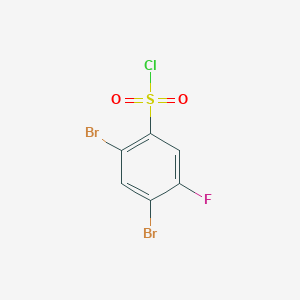
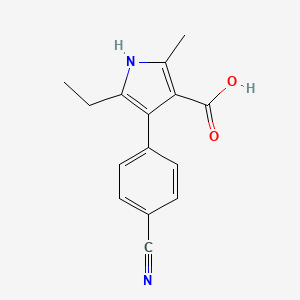
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
